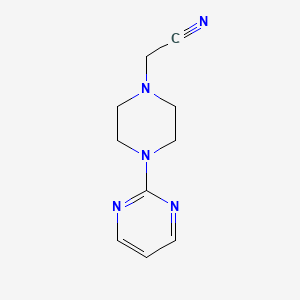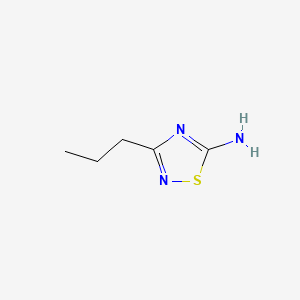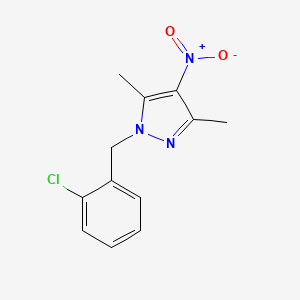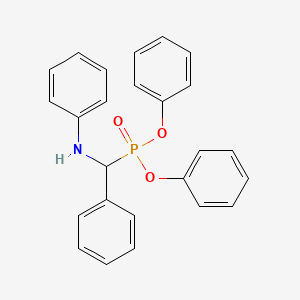
(4-Pyrimidin-2-ylpiperazin-1-yl)acetonitrile
Descripción general
Descripción
“(4-Pyrimidin-2-ylpiperazin-1-yl)acetonitrile” is a biochemical used for proteomics research . It has a molecular formula of C10H13N5 and a molecular weight of 203.24 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrimidine ring attached to a piperazine ring via a nitrogen atom. The piperazine ring is further attached to an acetonitrile group .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 203.24 and a molecular formula of C10H13N5 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
Research demonstrates the utility of pyrimidin-2-ylpiperazine derivatives in the efficient synthesis of heterocyclic compounds. For instance, Pratap et al. (2007) outlined a method for synthesizing (E)-(2-arylpyrazino[1,2-a]pyrimidine-4-ylidene)acetonitriles and aryl/heteroaryl tethered pyrimidin-4-yl acetonitriles, showcasing the versatility of pyrimidine derivatives in organic synthesis Pratap, Kushwaha, Goel, & Ram, 2007.
Anticancer and Anti-inflammatory Activities
A study by Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives and evaluated their anticancer and anti-5-lipoxygenase activities, indicating potential therapeutic applications Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016. Additionally, El-Mekabaty (2015) synthesized new heterocycles incorporating the pyrazolo-[3,4-d]pyrimidin-4-one moiety with evaluated antioxidant activity, suggesting its relevance in combating oxidative stress El-Mekabaty, 2015.
Antimicrobial and Antiviral Agents
Zaidi et al. (2021) explored the antimicrobial potential of novel 2-(4-allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanone derivatives, highlighting the antimicrobial efficacy of pyrimidin-2-ylpiperazine derivatives Zaidi, Amudharaj, Anusuya, Sujatha, & Balaji, 2021. Moreover, El-Sayed et al. (2009) investigated the anti-hepatitis B virus activity of new N4-β-D-glycoside pyrazolo[3,4-d]pyrimidine derivatives, offering insights into the antiviral capabilities of these compounds El-Sayed, Ramiz, & Abdel-Rahman, 2009.
Propiedades
IUPAC Name |
2-(4-pyrimidin-2-ylpiperazin-1-yl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c11-2-5-14-6-8-15(9-7-14)10-12-3-1-4-13-10/h1,3-4H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHNLTWAAXUZQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC#N)C2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Tert-butyl 7-benzyl-9-hydroxy-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B3370081.png)


phosphorane](/img/structure/B3370101.png)










